molecular formula C23H27ClFN3O4S B11346180 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11346180
M. Wt: 496.0 g/mol
InChI Key: BAKHWEMOLOKRLE-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural components, including a piperidine ring, a sulfonyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as sulfonyl chlorides under basic conditions.

    Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with isopropyl isocyanate to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H27ClFN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27ClFN3O4S/c1-15(2)26-23(30)17-6-3-4-9-21(17)27-22(29)16-10-12-28(13-11-16)33(31,32)14-18-19(24)7-5-8-20(18)25/h3-9,15-16H,10-14H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

BAKHWEMOLOKRLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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